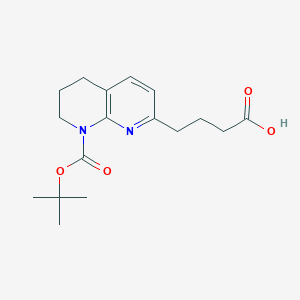

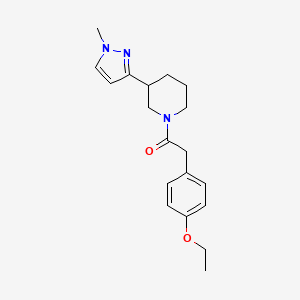

C(=O)(O)Cccc1=NC=2N(cccc=2C=C1)C(=O)OC(C)(C)C

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical compounds, particularly those with complex structures, present a wide range of applications in materials science, pharmaceuticals, and chemical research. The synthesis and analysis of such compounds involve understanding their molecular structure, synthesis pathways, and both chemical and physical properties. Machine learning techniques, including Quantum mechanics based Machine Learning (QML), have been increasingly applied to explore the vast chemical compound space, offering insights into novel molecules and materials exhibiting desirable properties (B. Huang & O. A. von Lilienfeld, 2020).

Synthesis Analysis

The synthesis of complex molecules often requires catalytic processes that can facilitate the formation of desired bonds while minimizing side reactions. For example, catalytic chemical vapour deposition (CCVD) is a widely used technique for the synthesis of carbon nanotubes, a process that can be relevant to the synthesis of various complex organic compounds. This method's efficiency depends on the choice of carbon sources, catalysts, and substrates, with the catalyst's carbon diffusibility and solubility being crucial for nucleation and growth of the product (K. Shah & B. A. Tali, 2016).

Molecular Structure Analysis

The molecular structure of complex compounds determines their chemical reactivity and physical properties. Advanced computational methods and machine learning approaches have been employed to predict molecular structures and their stability in various environments. These methods allow for the exploration of potential molecular configurations and the prediction of novel compounds with desired properties.

Chemical Reactions and Properties

Complex molecules can participate in a wide range of chemical reactions, with their reactivity influenced by their molecular structure. Understanding these reactions is crucial for applications in synthesis and materials science. For instance, the catalytic mechanism of cytochrome c oxidase, involving the reduction of oxygen to water, showcases the intricate processes complex molecules can undergo, highlighting the importance of detailed mechanistic studies (A. Shimada, T. Tsukihara, & S. Yoshikawa, 2023).

Scientific Research Applications

C–H Functionalization Research

C–H functionalization is a key area of research involving the chemical structure C(=O)(O)Cccc1=NC=2N(cccc=2C=C1)C(=O)OC(C)(C)C. Studies in this field focus on developing catalyst-controlled selective methods to enhance the synthetic potential of C–H functionalization, contributing significantly to various scientific disciplines (Davies & Morton, 2017).

Carbon Dioxide Utilization

Research on carbon dioxide utilization integrates this chemical structure to explore sustainable production of high-value-added chemicals. The catalytic coupling of CO2 with nitrogenous small molecules is a significant area of investigation, aiming to advance carbon neutrality and economic benefits in a carbon-neutral economy (Liu et al., 2022).

Chemical Education and Understanding

In the realm of chemical education, studies have focused on improving chemical understanding and graphing skills in various learning environments, such as the case-based computerized chemistry laboratory. This includes enhancing students' abilities to interpret and manipulate chemical structures like this compound (Dori & Sasson, 2008).

Scientific Creativity Measurement

The Creative Scientific Ability Test (C-SAT) measures potential for scientific creativity, which could include hypothesis generation, experiment design, and evidence evaluation involving complex chemical structures like this compound (Ayas & Sak, 2014).

Chemical Bonding Studies

Research on chemical bonding, such as the characterization of C-C bonds, often involves the analysis of compounds with similar structures. Studies in this area focus on understanding the pi character of C-C bonds through measurements like NMR spin-spin coupling constants (Cremer et al., 2004).

properties

IUPAC Name |

4-[8-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-1,8-naphthyridin-2-yl]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)19-11-5-6-12-9-10-13(18-15(12)19)7-4-8-14(20)21/h9-10H,4-8,11H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDQRIVDXCBYKRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2=C1N=C(C=C2)CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

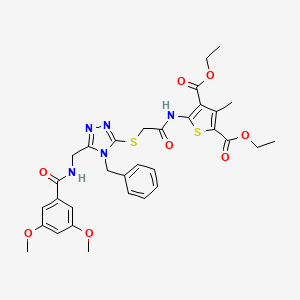

![4-(morpholine-4-sulfonyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2494023.png)

![5-(Thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2494029.png)

![3-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2494030.png)

![2-Azabicyclo[2.2.1]heptan-2-yl(1,3-thiazol-4-yl)methanone](/img/structure/B2494031.png)

![1-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-carbonyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B2494035.png)

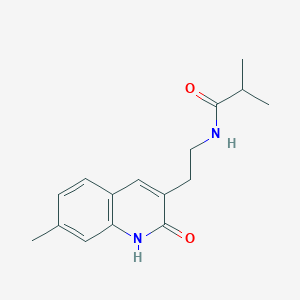

![[2-(4-Butylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2494040.png)

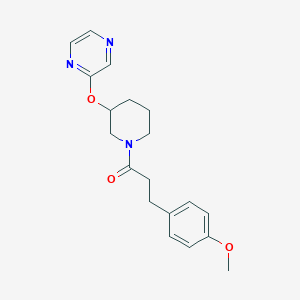

![1-(2-Fluorophenyl)-4-[5-(2-hydroxypyridin-3-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B2494044.png)